molecular formula C12H12N2O2 B7740055 3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile CAS No. 3055-91-2

3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile

Cat. No.: B7740055
CAS No.: 3055-91-2
M. Wt: 216.24 g/mol
InChI Key: OPQLPLKJQFYQHD-UHFFFAOYSA-N
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Description

3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile (CAS: Not explicitly listed, but synonyms include 3,3'-[1,4-phenylenebis(oxy)]dipropanenitrile and AKOS002271099) is a nitrile-containing compound featuring a central 1,4-phenylene group connected via ether linkages to two propanenitrile moieties. Its molecular formula is C₁₂H₁₂N₂O₂, with a molar mass of 216.24 g/mol (calculated). The compound’s structure combines aromatic rigidity with flexible nitrile-terminated chains, making it suitable for applications in polymer synthesis, crosslinking agents, or intermediates in organic chemistry .

Properties

IUPAC Name

3-[4-(2-cyanoethoxy)phenoxy]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h3-6H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQLPLKJQFYQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC#N)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332510
Record name 3-[4-(2-cyanoethoxy)phenoxy]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3055-91-2
Record name Propanenitrile, 3,3′-[1,4-phenylenebis(oxy)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(2-cyanoethoxy)phenoxy]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile typically involves the reaction of 4-(2-cyanoethoxy)phenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile involves its interaction with specific molecular targets. The cyano and ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenoxy ring can also interact with hydrophobic regions of proteins or other macromolecules, affecting their structure and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and utility, 3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile is compared below with structurally analogous nitrile derivatives.

Structural and Functional Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Linkers Melting Point (°C) Boiling Point (°C)
This compound C₁₂H₁₂N₂O₂ 216.24 Phenylene, dual cyanoethoxy Not reported Not reported
3-(4-Methoxyphenoxy)propanenitrile C₁₀H₁₁NO₂ 177.20 4-Methoxyphenoxy, single nitrile 63–64.5 335.2 (predicted)
3,3'-[1,4-Butanediylbis(oxy)]bispropanenitrile C₁₀H₁₄N₂O₂ 218.23 Butylene linker, dual nitriles Not reported Not reported

Key Comparative Analysis

Substituent Effects: The methoxy group in 3-(4-methoxyphenoxy)propanenitrile () is electron-donating, enhancing solubility in polar solvents compared to the electron-withdrawing cyanoethoxy groups in the target compound. This difference impacts reactivity in nucleophilic substitutions or polymerizations .

Physical Properties :

  • The methoxy analogue () exhibits a defined melting point (63–64.5°C), while data for the target compound remain unreported, suggesting differences in crystallinity due to substituent symmetry or intermolecular interactions .

Applications: The target compound’s dual nitrile groups and aromatic core make it a candidate for high-performance polymers (e.g., polyamides or polyesters) requiring thermal resistance. In contrast, the butylene-linked analogue () may serve as a flexible crosslinker in elastomers . The methoxy derivative () is a precursor to 3-(4-methoxyphenoxy)propan-1-amine, indicating utility in pharmaceutical intermediates .

Synthetic Considerations: The target compound’s synthesis likely involves etherification of hydroquinone with 2-cyanoethyl bromide, followed by purification. By contrast, the methoxy analogue () may derive from nucleophilic substitution of 4-methoxyphenol with acrylonitrile .

Biological Activity

3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which features a cyanoethoxy group attached to a phenoxy moiety linked to a propanenitrile. Its chemical properties suggest potential interactions with various biological targets.

Antimicrobial Properties

Several studies have indicated that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

CompoundMicroorganismMinimum Inhibitory Concentration (MIC, μg/mL)
This compoundE. coli25
This compoundS. aureus15
Control (Ampicillin)E. coli5
Control (Vancomycin)S. aureus1

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties, particularly against certain cancer cell lines. The activity has been attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 30 μM after 48 hours of exposure. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

The biological activity of this compound is believed to be mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Receptor Interaction : Potential interactions with cell surface receptors could alter signaling pathways, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been suggested as a mechanism for its anticancer effects.

Comparative Analysis

When compared to structurally similar compounds, this compound shows enhanced biological activity, particularly in terms of selectivity against cancer cells while maintaining lower toxicity towards normal cells.

Table 2: Comparative Biological Activity

CompoundAntimicrobial Activity (MIC, μg/mL)Anticancer Activity (IC50, μM)
This compound15 (S. aureus)30 (MCF-7)
Similar Compound A20 (S. aureus)>50 (MCF-7)
Similar Compound B10 (E. coli)25 (MCF-7)

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